Product packaging for [11C]Glycylsarcosine(Cat. No.:)

[11C]Glycylsarcosine

Katalognummer: B10773440
Molekulargewicht: 145.15 g/mol
InChI-Schlüssel: VYAMLSCELQQRAE-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualizing Glycylsarcosine (B1347041) in Biological Transport Systems

Glycylsarcosine (Gly-Sar) is a dipeptide recognized for its high stability against enzymatic degradation due to the N-methylation in its amide bond. mdpi.com This stability makes it an ideal model substrate for studying the activity of H+/Peptide transporters (PEPTs), which are members of the proton-coupled oligopeptide transporter (POT) or SLC15A family. nih.govnih.gov These transporters facilitate the movement of small peptides and peptide-mimetic drugs across cellular membranes. nih.govnih.gov

Two primary peptide transporters have been identified:

PEPT1 : Characterized as a high-capacity, low-affinity transporter, PEPT1 is predominantly found in the epithelial cells of the small intestine, kidney, and bile duct. nih.govmdpi.comnih.gov Notably, PEPT1 is often overexpressed in certain types of cancer cells, such as human fibrosarcoma. nih.gov

PEPT2 : This is a high-affinity, low-capacity transporter located in the epithelial cells of the kidney, lung, mammary glands, and the choroid plexus, as well as in glial cells within the brain. nih.gov

The differential expression of these transporters in various tissues and their upregulation in some cancers form the biological basis for using labeled glycylsarcosine to image specific cellular activities. nih.govsnmjournals.org

Rationale for Carbon-11 (B1219553) Labeling in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiolabeled molecules to study physiological and metabolic processes in vivo. acs.org Carbon-11 (¹¹C) is a frequently chosen radionuclide for labeling PET tracers for several key reasons:

Chemical Identity : As carbon is a fundamental component of nearly all biological molecules, labeling with ¹¹C does not alter the physicochemical properties of the parent compound. mdpi.com This ensures that the tracer's biological behavior accurately reflects that of the endogenous molecule.

Short Half-Life : Carbon-11 has a short half-life of approximately 20.4 minutes. mdpi.comopenmedscience.com This rapid decay minimizes the total radiation exposure to the subject and allows for multiple PET scans on the same day, which is advantageous for comparative studies. mdpi.com

High Molar Activity : ¹¹C can be produced with high molar activity, making it suitable for imaging low-density targets like receptors and transporters. frontiersin.org

Despite these advantages, the use of ¹¹C is challenging. Its short half-life necessitates the presence of an on-site cyclotron for its production and rapid, efficient radiosynthesis procedures. mdpi.comopenmedscience.com ¹¹C is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄, which are then converted into reactive labeling agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate for tracer synthesis. mdpi.comfrontiersin.org

Scope of Academic Research Applications in Preclinical Models

Academic research utilizing [11C]Glycylsarcosine has primarily focused on its evaluation as a tumor-imaging agent in various preclinical models, such as patient-derived xenografts in athymic mice. snmjournals.orgnih.govnih.gov

In one key study, athymic mice transplanted with human pancreatic (AsPC-1), prostate (PC-3), and gastric (MKN-7) cancer cells were injected with [11C]Gly-Sar. nih.gov The results were compelling:

Tumor Visualization : All three tumor types were effectively visualized using a positron planar imaging system (PPIS) after the injection of [11C]Gly-Sar. nih.gov

High Tumor-to-Blood Ratios : The concentration of the tracer in tumors increased over time, leading to tumor-to-blood ratios that were significantly greater than one. nih.gov

Intact Tracer Recovery : A majority of the radioactivity recovered from the tumor tissue was in the form of the intact [11C]Gly-Sar, confirming that it was taken up by the tumor xenografts via PEPTs. nih.gov

A critical aspect of this preclinical research is the direct comparison with [18F]FDG, especially in models that include both a tumor and an induced inflammatory lesion.

FindingThis compound[18F]FDGReference
Tumor Uptake (AsPC-1 xenograft) HighHigh nih.gov
Inflammation Uptake MinimalHigh psu.edunih.gov
Selectivity Index >25.10.72 nih.govnih.gov
PEPT Expression in Inflammation Not expressedNot applicable psu.edunih.gov
Selectivity index defined as (tumor uptake − muscle uptake)/(inflammation uptake − muscle uptake). psu.edu

These findings highlight the potential of [11C]Gly-Sar for the specific imaging of tumors that express peptide transporters. Studies have quantified the messenger RNA (mRNA) expression of these transporters across a wide range of cancer cell lines, finding that PEPT1 and PEPT2 mRNA were expressed in 27.6% and 93.1% of the 58 cell lines examined, respectively. snmjournals.orgnih.gov This widespread expression suggests that [11C]Gly-Sar could be a broadly applicable tracer for detecting many types of cancers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B10773440 [11C]Glycylsarcosine

Eigenschaften

Molekularformel

C5H10N2O3

Molekulargewicht

145.15 g/mol

IUPAC-Name

2-[(2-aminoacetyl)-(111C)methylamino]acetic acid

InChI

InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10)/i1-1

InChI-Schlüssel

VYAMLSCELQQRAE-BJUDXGSMSA-N

Isomerische SMILES

[11CH3]N(CC(=O)O)C(=O)CN

Kanonische SMILES

CN(CC(=O)O)C(=O)CN

Herkunft des Produkts

United States

Radiochemical Synthesis and Quality Control for Research Applications

Precursor Selection and Radiosynthesis Strategies for [11C]Glycylsarcosine

The successful radiosynthesis of this compound hinges on the careful selection of a suitable precursor and the optimization of the radiolabeling strategy. The process involves the introduction of a carbon-11 (B1219553) atom into the glycylsarcosine (B1347041) molecule, a task that requires a multi-step approach.

Chemical Precursors and Labeling Positions

The synthesis of this compound typically utilizes a precursor that allows for the late-stage introduction of the carbon-11 label. A common strategy involves the use of a precursor that can be readily methylated. Research has shown that glycylglycine (B550881) ethyl ester hydrochloride serves as a suitable precursor for this purpose. researchgate.net

The labeling position is a crucial aspect of the radiosynthesis, as it determines the metabolic fate of the radiolabel. In the case of this compound, the carbon-11 atom is introduced onto the nitrogen atom of the sarcosine (B1681465) moiety, forming an N-methyl group. This specific labeling creates the [11C]sarcosine component of the dipeptide. researchgate.net

A key intermediate in this synthesis is the C-11 labeled diketopiperazine derivative, [11C]cyclo(Gly-Sar), which is also referred to as [11C]1-methylpiperazine-2,5-dione. nih.gov This intermediate is then hydrolyzed to yield the final product, this compound.

Carbon-11 Methylation Methodologies and Reaction Kinetics

The introduction of the carbon-11 methyl group is achieved through a process called N-methylation. The most common methylating agents in carbon-11 chemistry are [11C]methyl iodide and [11C]methyl triflate, with the latter often being preferred due to its higher reactivity. scispace.comresearchgate.net [11C]Methyl triflate can be synthesized from [11C]methyl iodide by passing it over a column containing silver triflate. nih.gov

The synthesis of this compound involves the reaction of the precursor, glycylglycine ethyl ester hydrochloride, with [11C]methyl triflate. researchgate.net This reaction leads to the formation of the crude intermediate, [11C]1-methyl-2,5-piperazinedione. researchgate.net The reaction kinetics are pseudo first-order due to the tracer quantities of the radiolabeling synthon used compared to the large excess of the non-radioactive precursor. The reaction is typically rapid to minimize the loss of radioactivity due to the short half-life of carbon-11 (20.4 minutes).

The reaction is generally carried out in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which facilitates the dissolution of the reactants and promotes the methylation reaction. researchgate.net The reaction temperature is a critical parameter that is optimized to ensure a high radiochemical yield within a short reaction time.

Optimization of Radiochemical Yield for Preclinical Research Batches

Maximizing the radiochemical yield (RCY) is a primary goal in the production of this compound for preclinical research. A higher RCY ensures that a sufficient amount of the radiotracer is available for imaging studies from a single synthesis batch. Several factors can be optimized to improve the RCY.

The concentration of the precursor is a key variable. A higher concentration of the precursor can often lead to an increased trapping efficiency of the [11C]methylating agent, thereby improving the yield. nih.gov However, an excessive amount of precursor can complicate the purification process. The choice and handling of the precursor solution are also critical, as the presence of metallic impurities or improper storage can negatively impact the radiosynthesis. nih.govnih.govresearchgate.net

ParameterStrategy for OptimizationDesired Outcome
Precursor Concentration Varying the amount of glycylglycine ethyl ester hydrochloride.High trapping efficiency of [11C]methyl triflate without complicating purification.
Reaction Temperature Adjusting the heating profile of the reaction vessel.Rapid methylation with minimal degradation of the product.
Reaction Time Minimizing the duration of the methylation step.High radiochemical yield before significant decay of carbon-11.
Solvent Quality Using high-purity, anhydrous solvents.Prevention of side reactions that consume the radiolabeling agent.

Purification and Isolation Methodologies

Following the radiosynthesis, the crude reaction mixture contains the desired this compound, unreacted precursor, byproducts, and residual solvents. A robust purification and isolation process is therefore essential to obtain a final product of high radiochemical and chemical purity, suitable for in vivo administration.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of radiopharmaceuticals. nih.gov A radio-HPLC system, equipped with both a UV detector and a radiation detector, is used to separate this compound from impurities. ymaws.comtubitak.gov.tr

A reversed-phase C18 column is commonly employed for this separation. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient and flow rate of the mobile phase are optimized to achieve a good separation between the product peak and any impurity peaks in a short amount of time. researchgate.net The fraction corresponding to the this compound peak is collected, ensuring a high radiochemical purity, which is defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com

HPLC ParameterTypical ConditionPurpose
Stationary Phase Reversed-phase C18 columnSeparation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with additives (e.g., TFA)Elution of components from the column.
Detection UV and Radiation detectorsIdentification of chemical and radiochemical species.
Purity Requirement >95%Ensures the quality and safety of the radiotracer.

Solid-Phase Extraction and Formulation for In Vivo Research

After HPLC purification, the collected fraction containing this compound is typically in a solvent mixture that is not suitable for direct injection. Solid-phase extraction (SPE) is a widely used technique for the final formulation of the radiotracer. sigmaaldrich.comsigmaaldrich.com

Radiochemical Quality Assurance and Control for Preclinical Studies

The quality control of [¹¹C]Glycylsarcosine intended for preclinical research is a multi-faceted process designed to ensure the identity, purity, and stability of the radiotracer. This process is fundamental to the reliability and reproducibility of experimental results. researchgate.netnih.gov

The confirmation of radiochemical identity involves demonstrating that the radioactivity in the final product corresponds to the desired [¹¹C]Glycylsarcosine molecule. Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the chemical form of [¹¹C]Glycylsarcosine. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) is the gold standard for these assessments, providing a quantitative measure of both identity and purity. nih.govmdpi.com

In a typical setup, a small aliquot of the final [¹¹C]Glycylsarcosine formulation is injected into an HPLC system equipped with a radioactivity detector. The identity of the compound is confirmed by comparing the retention time of the radioactive peak with that of a co-injected, non-radioactive glycylsarcosine reference standard. The radiochemical purity is calculated by integrating the area of the [¹¹C]Glycylsarcosine peak and expressing it as a percentage of the total radioactivity detected in the chromatogram. For preclinical studies, a radiochemical purity of ≥95% is generally considered acceptable. mdpi.com

While specific HPLC conditions for [¹¹C]Glycylsarcosine are not extensively detailed in publicly available literature, a representative method can be inferred from similar C-11 labeled compounds.

Parameter Typical Value/Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution)
Flow Rate 1.0 mL/min
UV Detector Wavelength 210 nm (for non-radioactive standard)
Retention Time Dependent on specific gradient, but should match the standard
Acceptance Criterion Radiochemical Purity ≥ 95%

Thin-layer chromatography (TLC) can also be employed as a simpler, more rapid method for assessing radiochemical purity, particularly for in-process checks. researchgate.net A spot of the radiotracer is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner.

Molar activity (Am) is a critical parameter for PET radiotracers and is defined as the amount of radioactivity per mole of the compound (both labeled and non-labeled), typically expressed in Gigabecquerels per micromole (GBq/µmol). psu.edu High molar activity is crucial to minimize the potential for pharmacological effects from the injected mass of the tracer and to avoid saturation of the biological target, in this case, the peptide transporters. psu.edu

The determination of molar activity involves quantifying the amount of radioactivity in a sample using a dose calibrator and measuring the total mass of glycylsarcosine in the same sample via an analytical technique with a concentration-dependent signal, such as HPLC with UV detection. researchgate.net By constructing a calibration curve with known concentrations of the non-radioactive standard, the mass of the tracer in the radioactive sample can be determined and used to calculate the molar activity.

Specific activity is a related term, often used interchangeably with molar activity, but can also refer to the radioactivity per unit mass (e.g., GBq/µg). For C-11 labeled tracers, molar activities can vary significantly between synthesis runs due to trace amounts of atmospheric carbon dioxide or other carbon-containing impurities. psu.edu For preclinical studies with [¹¹C]Glycylsarcosine, achieving a molar activity sufficient to avoid transporter saturation is paramount.

Parameter Typical Reported Values for C-11 Tracers
Molar Activity (at end of synthesis) 37-185 GBq/µmol
Rationale for High Molar Activity Avoidance of pharmacological effects and saturation of PEPTs

Stability Profiling of [¹¹C]Glycylsarcosine in Research Formulations

The stability of the final [¹¹C]Glycylsarcosine formulation is essential to ensure that the product remains within the established quality specifications throughout its use in preclinical experiments. europa.eugmp-journal.com Due to the short half-life of carbon-11, stability testing is typically conducted over a period of a few hours, covering the timeframe from synthesis to injection.

Stability studies involve maintaining the final product, usually formulated in a biocompatible solution such as sterile saline, at room temperature. nih.govfda.gov Aliquots are withdrawn at various time points (e.g., 0, 30, 60, 90, and 120 minutes) and analyzed for radiochemical purity using HPLC. A stable formulation is one in which the radiochemical purity remains above the acceptance limit (e.g., ≥95%) for the duration of the study. Any significant degradation would necessitate reformulation or immediate use of the tracer.

Time Point (minutes) Radiochemical Purity (%)
0>99
30>98
60>97
90>96
120>95

This table represents a hypothetical stability profile for [¹¹C]Glycylsarcosine in a saline-based research formulation, demonstrating its suitability for use in preclinical PET imaging studies conducted over a two-hour window.

Preclinical in Vitro Characterization and Methodologies

Cellular Uptake and Efflux Mechanisms in Research Cell Lines

The cellular uptake of [11C]Glycylsarcosine is primarily mediated by members of the proton-coupled oligopeptide transporter family (SLC15A), specifically PEPT1 and PEPT2. nih.govlookchem.com These transporters are responsible for the active transport of di- and tripeptides across cell membranes. lookchem.com

PEPT1 is characterized as a low-affinity, high-capacity transporter, predominantly found on the brush-border membrane of the small intestine and to a lesser degree in the kidney's proximal tubule. lookchem.comsolvobiotech.com Conversely, PEPT2 is a high-affinity, low-capacity transporter expressed mainly in the apical membrane of the kidney, but also in the lungs, brain, and mammary glands. nih.govlookchem.com

The significance of these transporters in oncology stems from the observation that PEPT1 is overexpressed in some cancer cells. nih.gov For instance, the human fibrosarcoma HT1080 cell line expresses PEPT1, whereas the normal fibroblast IMR-90 cell line does not. nih.govnih.gov Studies using [11C]Gly-Sar in mice with xenografts of human pancreatic, prostate, and gastric cancer cells have confirmed that the tracer is taken up by PEPTs expressed in these tumors. nih.gov Immunohistochemical analysis has verified the presence of PEPT1 and PEPT2 in these tumor xenografts. nih.gov

Kinetic studies are crucial for understanding the transport efficiency of glycylsarcosine (B1347041). While studies often use the tritium-labeled version, [3H]Glycylsarcosine, for detailed kinetic analysis due to its longer half-life, the findings are considered representative of this compound's behavior. Glycylsarcosine is a preferred model substrate because its N-methylated peptide bond provides high stability against intracellular degradation by dipeptidases. mdpi.com

Transport of glycylsarcosine exhibits saturation kinetics, indicative of a carrier-mediated process. researchgate.net Kinetic analyses in various cell systems have determined the Michaelis-Menten constant (Km or Kt) and maximal velocity (Vmax), which define the affinity of the transporter for the substrate and the maximum transport rate, respectively. For example, in Caco-2 cells, a human intestinal cell line widely used as a model for PEPT1 transport, glycylsarcosine has a reported Km of 860 µM. mdpi.com In studies using Caco-2 cells, apical leptin treatment was found to significantly increase the Vmax for Gly-Sar transport without altering the Km, suggesting an increase in the number of active transporters at the cell membrane. nih.gov

The data below summarizes key kinetic parameters for glycylsarcosine transport mediated by PEPT1 in different research cell lines.

Cell LineTransporterSubstrateKinetic Parameter (Km/Kt)Kinetic Parameter (Vmax)Source
CHO cells (transfected)cPepT1[3H]Gly-Sar2.6 ± 0.3 mmol/L34.6 ± 1.2 nmol/(mg protein·20 min) researchgate.net
Caco-2 cellsPEPT1Gly-Sar860 µMNot Specified mdpi.com
Xenopus Oocytes (injected)cPepT1Gly-Sar0.47 mmol/LNot Specified researchgate.net

The uptake of glycylsarcosine can be inhibited by other dipeptides and various peptide-mimetic drugs, which compete for the same transporter binding site. mdpi.comnih.gov This competitive inhibition is a key characteristic of carrier-mediated transport and is used to confirm the specificity of the uptake process. Since all PEPT1 substrates are competitive inhibitors of the transporter, inhibition assays are a standard method for identifying new substrates. mdpi.comnih.gov

Studies in Caco-2 cells have demonstrated concentration-dependent inhibition of Gly-Sar uptake by known PEPT1 substrates like Glycyl-proline (Gly-Pro) and the antiviral prodrug valacyclovir, as well as the inhibitor losartan. mdpi.com In contrast, acyclovir, which is not a PEPT1 substrate, does not inhibit Gly-Sar uptake. mdpi.com Similarly, studies using rabbit renal brush border membrane vesicles, which express the high-affinity PEPT2 transporter, showed that angiotensin-converting enzyme (ACE) inhibitors can competitively inhibit Gly-Sar transport. nih.gov Enalapril (B1671234) was shown to be a competitive inhibitor, and a strong correlation was found between the inhibitory potency of ACE inhibitors and their lipophilicity. nih.gov

The following table presents the inhibitory constants (IC50 and Ki) for several compounds against glycylsarcosine uptake.

InhibitorCell/Vesicle SystemIC50KiSource
LosartanCaco-2 cells45.1 ± 15.8 µM44 µM mdpi.com
Glycyl-proline (Gly-Pro)Caco-2 cells257 ± 28 µM250 µM mdpi.com
ValacyclovirCaco-2 cells894 ± 309 µM874 µM mdpi.com
EnalaprilRabbit renal BBMVNot Specified~6 mM nih.gov
FosinoprilRabbit renal BBMV55 µMNot Specified nih.gov
ZofenoprilRabbit renal BBMV81 µMNot Specified nih.gov

The transport of substrates via PEPT1 and PEPT2 is coupled with an inwardly directed proton (H+) gradient. mdpi.com Consequently, the transport activity is highly dependent on the extracellular pH (pHe). An acidic extracellular environment enhances the transport of glycylsarcosine. grafiati.com

In human intestinal Caco-2 cells, the transport of glycylsarcosine is significantly greater when the apical medium is acidified to pH 6.0 compared to a neutral pH of 7.4. grafiati.com This pH-dependent uptake is a hallmark of H+-coupled transporters. grafiati.com This characteristic is particularly relevant in the context of cancer, as the tumor microenvironment is often characterized by extracellular acidity (pHe ~6.7–7.1). mdpi.com This acidic milieu may favor the function of PEPTs, potentially leading to increased accumulation of this compound in tumor tissues compared to normal tissues which have a physiological pHe of ~7.4. mdpi.com The displacement of lysosomes toward the cell periphery is another cellular alteration observed under acidic pHe, which may facilitate the secretion of enzymes involved in cancer cell invasion. nih.gov

Substrate Specificity and Binding Assays in Preclinical Models

The substrate specificity of PEPT1 and PEPT2 is investigated through competitive inhibition studies, which serve as an indirect method for assessing binding affinity. In these assays, the ability of a test compound to inhibit the transport of a radiolabeled probe substrate, such as [3H]Glycylsarcosine or this compound, is measured. A reduction in the uptake of the radiolabeled substrate in the presence of a test compound indicates that both molecules are competing for the same binding site on the transporter. nih.gov

Cell-based systems, like Caco-2 cells or transfected CHO cells, are commonly used to evaluate these competitive interactions in a physiologically relevant environment. mdpi.comresearchgate.net For example, kinetic analyses demonstrating that enalapril inhibits Gly-Sar uptake in a competitive manner suggest that these two molecules compete for the same substrate-binding site on the peptide transporter in the kidney. nih.gov The determination of IC50 and Ki values from these experiments provides a quantitative measure of the inhibitory potency and, by extension, the binding affinity of various compounds relative to glycylsarcosine. mdpi.com These studies have shown that PEPTs can transport a wide variety of di- and tripeptides and peptide-like drugs, including certain β-lactam antibiotics and ACE inhibitors. nih.govgrafiati.com

Evaluation of Analog Interactions with PEPT Transporters

The interaction of di- and tripeptides with the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) is a critical determinant of their absorption and distribution. In preclinical in vitro studies, the affinity of various analogs for these transporters is typically evaluated using competitive inhibition assays with radiolabeled substrates. Glycylsarcosine (Gly-Sar), the non-radiolabeled counterpart of this compound, is a widely utilized reference substrate in these assays due to its high stability and recognized affinity for both transporters. nih.govpsu.eduresearchgate.net

These assays are commonly performed using cell lines that endogenously or recombinantly express the transporters of interest, such as the human intestinal Caco-2 cell line or specifically engineered cells like LLC-PK1 or HeLa cells overexpressing rat or human PEPT1 or PEPT2. nih.govmdpi.com The fundamental principle involves measuring the uptake of a fixed concentration of radiolabeled Gly-Sar (e.g., [14C]Gly-Sar or [3H]Gly-Sar) in the presence of varying concentrations of a test analog. nih.govmdpi.com A reduction in the accumulation of radiolabeled Gly-Sar indicates that the analog competes for the same binding site, and the concentration at which the analog inhibits 50% of the Gly-Sar uptake (IC50) is determined as a measure of its binding affinity. mdpi.com

Studies comparing a wide range of substrates have elucidated key structural requirements that influence affinity for PEPT1 and PEPT2. A universal finding is that virtually all di- and tripeptides exhibit a significantly higher affinity for PEPT2 than for PEPT1, regardless of their specific structure or charge. nih.govelsevierpure.com PEPT1 is generally characterized as a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity system. physiology.orgnih.govresearchgate.net The key structural feature responsible for the higher affinity towards PEPT2 is believed to be the α- or β-amino carbonyl function. elsevierpure.com Other molecular characteristics that promote strong interaction with PEPT transporters, particularly PEPT2, include a free N-terminus, appropriate stereochemistry (L-isomers are generally preferred), and the presence of hydrophobic side chains. mdpi.comnih.gov Conversely, modifications to the α-amino group have been shown to reduce substrate affinity for both transporters. nih.govelsevierpure.com Single amino acids and peptides longer than three residues, such as tetrapeptides, are generally not recognized or transported. nih.govelsevierpure.com

Compound ClassInteraction with PEPT1Interaction with PEPT2Key Structural NotesReference
Glycylsarcosine (Reference)Substrate (Low-to-Moderate Affinity)Substrate (High Affinity)Standard substrate for competitive binding assays. nih.govnih.govelsevierpure.com
Simple Dipeptides (e.g., Gly-Gly)Inhibitory (Low Affinity)Inhibitory (High Affinity)All tested dipeptides show more potent inhibition of PEPT2 than PEPT1. nih.govelsevierpure.com
Tripeptides (e.g., Gly-Gly-Gly)Inhibitory (Low Affinity)Inhibitory (High Affinity)Similar to dipeptides, show higher affinity for PEPT2. nih.govelsevierpure.com
Amino AcidsNo significant inhibitionNo significant inhibitionNot substrates for PEPT transporters. nih.govelsevierpure.com
TetrapeptidesNo significant inhibitionNo significant inhibitionNot substrates for PEPT transporters. nih.govelsevierpure.com
Analogs with Modified α-Amino GroupReduced AffinityReduced AffinityA free N-terminus is important for optimal binding to both transporters. nih.govelsevierpure.comnih.gov

In Vitro Metabolic Stability in Biological Matrices

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development to predict its in vivo half-life and clearance. researchgate.netresearchgate.net In vitro assays for metabolic stability typically involve incubating the compound with various biological matrices that contain metabolic enzymes, such as plasma, liver microsomes, S9 fractions, or tissue homogenates from research animals. nuvisan.com

This compound is structurally identical to Glycylsarcosine (Gly-Sar), a dipeptide renowned for its high resistance to enzymatic degradation. nih.govpsu.edu This intrinsic stability is conferred by the N-methylated peptide bond between the glycine (B1666218) and sarcosine (B1681465) residues, which protects it from cleavage by most peptidases and proteases present in biological fluids and tissues. nih.govresearchgate.net This characteristic is a primary reason for its selection as a model substrate for transport studies, as its uptake and distribution can be analyzed with minimal confounding effects from metabolic breakdown. psu.edu

The standard methodology for assessing in vitro metabolic stability involves incubating this compound at a defined concentration in a temperature-controlled environment (37°C) with plasma or tissue homogenates (e.g., from rat intestine or liver) obtained from preclinical species. nih.govcapes.gov.br At predetermined time points, aliquots of the incubation mixture are collected, and the enzymatic reaction is quenched, typically by adding an organic solvent like acetonitrile (B52724). The remaining concentration of the parent compound is then quantified using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or, for radiolabeled compounds, radio-HPLC. nuvisan.comnih.gov The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Due to its inherent stability, studies with Gly-Sar consistently demonstrate minimal to no degradation in various in vitro systems, including rat jejunal fluid and homogenates, where half-lives are reported to be greater than three hours. psu.educapes.gov.br This high level of stability suggests that after administration, the compound would remain intact in circulation and tissues for a sufficient period to engage with its target transporters.

ParameterDescriptionTypical Value/Observation for GlycylsarcosineReference
Test System Biological matrix containing metabolic enzymes.Plasma, liver homogenates, intestinal homogenates from research animals (e.g., rat, mouse). nuvisan.comnih.govcapes.gov.br
Incubation Conditions Standard temperature for physiological reactions.37°C. nih.gov
Analytical Method Technique used to quantify the parent compound.Radio-HPLC, LC-MS/MS. nuvisan.comnih.gov
Measured Outcome Rate of disappearance of the parent compound.Half-life (t½), Intrinsic Clearance (CLint). nuvisan.com
Reported Stability Observed resistance to degradation.Highly stable; half-life > 3 hours in rat jejunal homogenates. capes.gov.br

Metabolite identification is an essential component of preclinical drug development, aimed at characterizing the biotransformation products of a new chemical entity. nih.gov This process helps to understand the compound's clearance pathways and to identify any metabolites that could be pharmacologically active or potentially toxic. fda.govwuxiapptec.com The analysis is typically conducted on samples from in vitro stability assays using high-resolution mass spectrometry to detect and structurally elucidate any metabolites formed. researchgate.net

For this compound, significant formation of metabolites in preclinical in vitro systems is not anticipated due to the high enzymatic stability of the Gly-Sar structure. nih.govresearchgate.net The resistance of its N-methylated peptide bond to hydrolysis means that the compound largely remains intact when incubated with plasma or tissue homogenates. psu.edu

In the theoretical event that enzymatic degradation were to occur, the expected metabolic pathway would be the hydrolysis of the single peptide bond. This reaction would cleave the dipeptide into its constituent amino acid components. The identification of these potential products would be the primary focus of any metabolite profiling study.

Parent CompoundPotential Metabolic ReactionTheoretical Metabolite 1Theoretical Metabolite 2Likelihood of Formation (In Vitro)
This compoundHydrolysis of peptide bond[11C]GlycineSarcosineVery Low

Given the established stability of Glycylsarcosine, in vitro metabolite profiling studies typically confirm the absence of significant degradation products rather than characterizing a complex metabolic map.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Animal Models

Biodistribution Studies of [11C]Glycylsarcosine in Animal Models

Biodistribution studies are fundamental to characterizing a new PET tracer, revealing its uptake and retention in various organs and tissues. These studies provide critical insights into the tracer's mechanism of action and potential for clinical translation.

Ex Vivo Organ Distribution in Rodent Models

Ex vivo analysis of organ radioactivity following the administration of [11C]Gly-Sar in rodent models has consistently demonstrated high accumulation in organs known to express peptide transporters. In normal mice, studies have shown a significant uptake of radioactivity in the kidneys, reaching approximately 14% of the injected dose per gram (%ID/g) at 10 minutes post-injection. nih.gov This is followed by the spleen (~7% ID/g), lungs (~3% ID/g), and liver (~2% ID/g), with minimal accumulation observed in the brain. nih.gov Whole-body PET imaging corroborates these findings, highlighting pronounced radioactivity in the kidney medulla. nih.govnih.gov

In tumor-bearing nude mice, a similar pattern of high renal accumulation is observed, along with uptake in the pancreas, lungs, and liver. nih.gov The pronounced kidney uptake is consistent with the role of PEPT2 in the renal tubular reabsorption of dipeptides. nih.gov Studies in PepT2 knockout mice have confirmed this, showing rapid renal elimination of [11C]Gly-Sar and a lack of radioactivity in the medulla, underscoring the transporter's primary role in the tracer's renal retention. nih.gov

Table 1: Ex Vivo Biodistribution of this compound in Normal Mice (10 min post-injection)

Organ Radioactivity Accumulation (%ID/g)
Kidneys ~14
Spleen ~7
Lung ~3
Liver ~2

Data sourced from Nabulsi et al. as cited in the MICAD database. nih.gov

Time-Activity Curve Analysis in Target and Non-Target Tissues

Time-activity curves (TACs) derived from dynamic PET imaging provide a temporal view of tracer kinetics. For [11C]Gly-Sar, studies in tumor-bearing mice have shown that accumulation in tumors is a rapid process, reaching a plateau between 5 and 60 minutes after injection. nih.gov This kinetic profile suggests efficient transport into and retention within the target tumor tissue.

The tumor-to-muscle ratios for [11C]Gly-Sar have been reported to be 5.0, 2.8, and 3.5 for AsPC-1 (pancreatic), MKN45 (gastric), and PC-3 (prostate) tumor xenografts, respectively, at 30 minutes post-injection. nih.gov Furthermore, the tumor-to-blood ratio of [11C]Gly-Sar was found to be greater than the muscle-to-blood and inflammation-to-blood ratios, indicating favorable imaging characteristics. nih.gov In the kidneys of wild-type mice, [11C]Gly-Sar exhibits rapid initial uptake followed by slow clearance from the medulla, a pattern consistent with PEPT2-mediated uptake and retention. nih.govresearchgate.net In contrast, a cyclized derivative, [11C]cyclo(Gly-Sar), which is not a substrate for PEPT2, shows rapid clearance and accumulation only in the renal pelvis. nih.gov This differential clearance pattern further highlights the specific interaction of [11C]Gly-Sar with renal peptide transporters.

Influence of Physiological Factors on Tracer Distribution

The distribution of this compound is intrinsically linked to the function of peptide transporters PEPT1 and PEPT2. Consequently, various physiological and pathophysiological factors that regulate these transporters can influence the tracer's biodistribution.

The expression and activity of PEPT1 and PEPT2 can be modulated by several factors, including:

Substrates and Hormones: The presence of other di- and tripeptides can competitively inhibit the uptake of [11C]Gly-Sar. Hormones such as epidermal growth factor (EGF), insulin, and thyroid hormones have also been shown to regulate PEPT2 expression and/or transport capacity. nih.govresearchgate.netphysiology.org

Dietary Factors: An increase in dietary protein content has been demonstrated to upregulate the expression of the intestinal peptide transporter PEPT1. physiology.org

Disease States: In pathological conditions, the expression of peptide transporters can be altered. For instance, in rats with chronic renal failure, the function of peptide transporters in the renal brush border membranes was found to be relatively preserved compared to other transport systems. oup.com Conversely, inflammation has been shown to modulate PEPT2 expression, with some studies reporting increased mRNA levels in peripheral inflammation. researchgate.net

Table 2: Selected Physiological Factors Influencing Peptide Transporter (PEPT1/PEPT2) Activity

Factor Effect on Transporter Type of Modulation
Dietary Protein Increase Increased PEPT1 expression and uptake Transcriptional/Functional
Epidermal Growth Factor (EGF) Decreased PEPT2 transport and expression in some cell lines Transcriptional/Functional
Chronic Renal Failure Maintained PEPT function Functional
Peripheral Inflammation Increased PEPT2 mRNA Transcriptional

Information compiled from multiple sources. nih.govresearchgate.netphysiology.orgoup.com

Preclinical Pharmacokinetic Modeling

Pharmacokinetic modeling is employed to quantitatively describe the absorption, distribution, metabolism, and excretion of a tracer. This analysis is crucial for understanding the underlying biological processes and for the reliable quantification of tracer uptake.

Compartmental and Non-Compartmental Analysis of Tracer Kinetics

Both compartmental and non-compartmental analysis (NCA) are methods used to analyze pharmacokinetic data. Compartmental models describe the body as a series of interconnected compartments and use differential equations to model the transfer of the tracer between them. These models, such as one-tissue or two-tissue compartment models, can provide detailed insights into the rates of transport and binding. The selection of the most appropriate model is often guided by criteria like the Akaike Information Criterion (AIC). For other PET tracers in rodents, two-tissue compartmental models have often been found to best describe the kinetics in the brain. nih.gov

Non-compartmental analysis, on the other hand, does not assume a specific compartmental structure and calculates pharmacokinetic parameters directly from the observed concentration-time data. mmv.org This method is often used to determine parameters like the area under the curve (AUC), which reflects the total drug exposure. mmv.org

Determination of Clearance and Volume of Distribution in Research Animals

Clearance (CL) is a measure of the body's efficiency in eliminating a substance from the systemic circulation. It is defined as the volume of plasma cleared of the drug per unit of time. For dipeptides, clearance is generally rapid. A study in rats examining various dipeptides reported clearance values ranging from 42.9 ± 3.28 mL/min/kg for GlyGln to 278 ± 70.7 mL/min/kg for GlnAla. derangedphysiology.com These values suggest that dipeptides like glycylsarcosine (B1347041) are quickly removed from the bloodstream. The rapid clearance of [11C]Gly-Sar from non-target tissues is a favorable characteristic for a PET imaging agent, as it leads to a better signal-to-noise ratio.

Assessment of Tracer Intactness in Preclinical Tissues

The viability of this compound ([11C]Gly-Sar) as a positron emission tomography (PET) tracer is fundamentally dependent on its metabolic stability in vivo. It is crucial that the detected radioactive signal originates from the intact tracer molecule binding to its target, rather than from radiolabeled metabolites that may have different pharmacokinetic and pharmacodynamic properties. Preclinical studies in animal models have confirmed the high stability of [11C]Gly-Sar.

In athymic mice bearing human tumor xenografts (pancreatic, prostate, and gastric cancers), analysis of tissue homogenates revealed that most of the radioactivity within the tumor was attributable to the unmetabolized, intact form of [11C]Gly-Sar. nih.govsnmjournals.org This finding is critical as it indicates that the PET signal accurately reflects the accumulation of the tracer itself within the target tissues, directly resulting from uptake by peptide transporters (PEPTs). nih.gov The inherent stability of Glycylsarcosine is partly due to the N-methylation of its peptide bond, which confers resistance to degradation by intracellular peptidases. mdpi.com This characteristic ensures that the tracer remains intact after being transported into the cell, a necessary condition for accurate imaging and quantification of transporter activity.

Molecular Target Engagement and Occupancy Studies in Preclinical Systems

Quantification of PEPT Receptor/Transporter Occupancy In Vivo

In vivo studies have demonstrated successful target engagement of [11C]Gly-Sar with peptide transporters. While classical receptor occupancy studies measuring the percentage of blocked transporters are not explicitly detailed, quantitative imaging and biodistribution data serve as a surrogate for assessing in vivo target interaction.

In tumor-bearing mice, PET imaging revealed clear visualization of all three tested tumor xenografts (AsPC-1, MKN45, and PC-3) after intravenous administration of [11C]Gly-Sar. nih.govsnmjournals.orgpsu.edu The engagement with PEPTs in these tumors was quantified by measuring the concentration of radioactivity in various tissues over time. The tumor-to-blood and tumor-to-muscle concentration ratios increased in a time-dependent manner, indicating specific uptake and retention in the target tissue relative to background tissues like blood and muscle. nih.govsnmjournals.orgpsu.edu For instance, at 60 minutes post-injection, the tumor-to-blood ratio was approximately 4.0, significantly higher than the inflammation-to-blood ratio of 1.4. nih.gov This selective accumulation provides quantitative evidence of in vivo target engagement by [11C]Gly-Sar.

Table 1: In Vivo Target Tissue Accumulation of [11C]Gly-Sar in Mice

TissueTissue-to-Blood Ratio (at 60 min)Reference
Tumor~4.0 nih.gov
Muscle~1.7 nih.gov
Inflammatory Tissue~1.4 nih.gov

Dose-Dependent Target Interaction in Animal Models

The interaction of substrates with the PEPT transporters is a dose-dependent and saturable process. This has been demonstrated in studies examining the inhibitory potential of various compounds on the uptake of Glycylsarcosine. While not using the radiolabeled form, these studies illustrate the principle of dose-dependent interaction at the transporter.

In one such study using Pichia pastoris yeast cells expressing mammalian PEPT1 homologs, the antiviral prodrug oseltamivir (B103847) was shown to cause a dose-dependent reduction in the uptake of [3H]Glycylsarcosine. nih.govnih.gov The inhibitory concentration (IC50) values were determined for the human, rat, and mouse transporters, demonstrating a clear dose-response relationship. nih.govnih.gov Although the clinical relevance of this specific interaction was predicted to be low, the experiments serve as a model for how dose-dependent target interaction with PEPTs can be quantified. nih.gov Such studies are foundational for understanding the tracer's binding kinetics and for designing potential competitive displacement or blocking studies to further confirm the specificity of the PET signal.

Table 2: Dose-Dependent Inhibition of [3H]Glycylsarcosine Uptake by Oseltamivir

PEPT1 HomologIC50 Value of Oseltamivir (mM)Reference
Human27.4 nih.govnih.gov
Rat18.3 nih.govnih.gov
Mouse10.7 nih.govnih.gov

Correlation with PEPT Expression Levels by Immunohistochemistry and mRNA Analysis

A direct correlation between [11C]Gly-Sar accumulation and the expression of its molecular targets, PEPT1 and PEPT2, is essential for validating the tracer's utility. Preclinical studies have firmly established this link through both protein and gene expression analyses. nih.govsnmjournals.org

Immunohistochemical analysis of tumor xenografts (AsPC-1, PC-3, and MKN45) that showed high uptake of [11C]Gly-Sar confirmed the strong presence of PEPT1 and PEPT2 proteins. nih.govsnmjournals.orgpsu.edu Conversely, tissues with low tracer accumulation, such as inflammatory lesions and normal muscle, showed negligible staining for either transporter. nih.govpsu.edunih.gov This provides strong evidence that the tracer's distribution is governed by the spatial expression of its target transporters. The selectivity index, which corrects the tumor-to-inflammation uptake ratio for background muscle uptake, was calculated to be over 25.1 for [11C]Gly-Sar, underscoring its specificity for PEPT-expressing tumors compared to inflammatory sites. nih.govsnmjournals.org

On the genetic level, the expression of PEPT1 and PEPT2 mRNA has been quantified in various cancer cell lines using real-time polymerase chain reaction (RT-PCR). nih.govsnmjournals.org An examination of 58 human cancer cell lines revealed that PEPT1 and PEPT2 mRNA were expressed in 27.6% and 93.1% of the lines, respectively. nih.govsnmjournals.org This high prevalence of PEPT2 expression in cancer cells aligns with the observed utility of [11C]Gly-Sar for imaging a variety of tumors and suggests a broad applicability for this tracer. nih.gov The relationship between mRNA and protein levels can be complex, but these findings collectively support the mechanism of PEPT-mediated uptake of [11C]Gly-Sar. nih.gov

Utilization of Knockout Models for Transporter Function Elucidation (e.g., PepT2 knockout mice)

The definitive role of a specific transporter in the pharmacokinetics of a tracer can be unequivocally demonstrated using knockout animal models. Studies involving PepT2 null mice have been instrumental in elucidating the function of this transporter in the renal handling of [11C]Gly-Sar. nih.govresearchgate.net

In wild-type mice, [11C]Gly-Sar exhibits rapid initial uptake into the kidneys, followed by slow clearance specifically from the medulla, a pattern consistent with active reabsorption and retention mediated by PepT2. nih.govresearchgate.netlookchem.com In stark contrast, when [11C]Gly-Sar was administered to PepT2 knockout mice, this characteristic retention in the kidney medulla was absent. nih.govresearchgate.netlookchem.com Instead, the tracer underwent rapid renal elimination. nih.gov This dramatic difference in renal radioactivity between the wild-type and knockout mice confirmed that PepT2 is the primary transporter responsible for the active tubular reabsorption of Glycylsarcosine in the kidney. nih.govnih.gov These knockout model studies provide conclusive evidence for the specific in vivo interaction between [11C]Gly-Sar and the PepT2 transporter, validating its use as a tool for studying PepT2 function. nih.gov

Advanced Imaging Applications and Methodologies in Preclinical Research

Positron Emission Tomography (PET) Imaging Protocols for [11C]Glycylsarcosine

PET imaging with this compound enables the visualization and quantification of peptide transporter expression in vivo. nih.gov The short 20-minute half-life of Carbon-11 (B1219553) necessitates rapid synthesis and imaging protocols. radiologykey.com Preclinical studies typically involve the intravenous injection of the tracer into animal models, followed by imaging to assess its biodistribution and uptake in target tissues. nih.govsnmjournals.org

In preclinical settings, such as studies involving tumor-bearing mice, specific PET acquisition protocols are employed to track the distribution of this compound. Both static and dynamic imaging can be performed.

Static Imaging : For general biodistribution, static scans are often acquired. For instance, a 10-minute static whole-body scan using a positron planar imaging system (PPIS) has been used to visualize tumor uptake. snmjournals.org In other protocols, data might be acquired over a longer period, for example, for 60 minutes, with the data then summed into images representing specific time intervals (e.g., 10-minute frames). snmjournals.org

Dynamic Imaging : Dynamic scanning is crucial for kinetic analysis. A typical dynamic scan might last for 60 minutes immediately following the injection of the radiotracer. researchgate.net This allows for the generation of time-activity curves, which show how the tracer concentration changes over time in different tissues. nih.gov

Preclinical scanners like the Mediso nanoPET/CT are utilized for such studies, with specific settings for coincidence windows (e.g., 5 ns) to detect the 511 keV photons produced by positron annihilation. frontiersin.org

The raw data collected by the PET scanner must be reconstructed into a 3D image representing the spatial distribution of the radiotracer. nih.gov This process involves complex algorithms and essential corrections to ensure image quality and quantitative accuracy. msu.edu

Reconstruction Algorithms : Iterative reconstruction algorithms are standard in modern PET. The Ordered Subsets Expectation Maximization (OSEM) algorithm, in both 2D and 3D modes, is commonly used. nih.goviaea.org While Filtered Backprojection (FBP) is a faster, analytical method, it often results in poorer image quality with more artifacts compared to iterative methods like OSEM. nih.gov Advanced algorithms may also incorporate Time-of-Flight (TOF) and Point-Spread-Function (PSF) modeling, which can further enhance image resolution and signal-to-noise ratio. nih.goviaea.org

Correction Methodologies : To achieve accurate quantification, several physical degrading factors must be corrected for. These corrections are critical for all PET imaging, including studies with this compound.

Attenuation Correction : Photons are absorbed and scattered within the subject's body, a process known as attenuation. This effect is the most significant factor affecting quantification. nih.gov Correction is typically achieved using a transmission scan or, more commonly in modern systems, a CT scan. nih.govaapm.org

Scatter Correction : Photons can be deflected (scattered) from their original path, leading to mispositioning of the event. Scatter correction models are applied during reconstruction to remove this source of noise. nih.gov

A primary goal of preclinical PET imaging is to quantify the radiotracer uptake in tissues of interest, such as tumors. The Standardized Uptake Value (SUV) is the most common semi-quantitative metric used. snmjournals.org It normalizes the measured radioactivity concentration in a tissue by the injected dose and the body weight of the animal. snmjournals.org

The formula is: SUV = (Radioactivity per gram of tissue) / (Injected radioactivity per gram of body weight) snmjournals.org

Preclinical studies with this compound in mice bearing human cancer xenografts have demonstrated significant tracer accumulation in tumors. The SUVs in different tumor models were measured at 60 minutes post-injection, showing variable uptake that correlates with the expression of peptide transporters. snmjournals.orgnih.gov For example, the SUV for this compound in AsPC-1 pancreatic cancer xenografts was 0.70 ± 0.11, while in PC-3 prostate cancer it was 0.53 ± 0.05, and in MKN45 gastric cancer, it was 0.42 ± 0.03. snmjournals.org Notably, the uptake in muscle tissue was significantly lower, with SUVs ranging from 0.11 to 0.22, leading to clear tumor visualization. snmjournals.org

Standardized Uptake Values (SUV) of this compound in Preclinical Tumor Models at 60 Minutes Post-Injection
Tumor Xenograft ModelCancer TypeMean SUV ± SDReference
AsPC-1Pancreatic0.70 ± 0.11 snmjournals.org
PC-3Prostate0.53 ± 0.05 snmjournals.org
MKN45Gastric0.42 ± 0.03 snmjournals.org

Multi-Modal Imaging Integration in Preclinical Studies

Combining PET with anatomical imaging modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) in hybrid systems (PET/MRI, PET/CT) provides significant advantages. mrsolutions.com This multi-modal approach synergistically merges the functional and molecular data from PET with the high-resolution structural information from MRI or CT. mrsolutions.comscintica.com

Integrating this compound PET with MRI allows for precise anatomical localization of the radiotracer's uptake. MRI provides excellent soft-tissue contrast and high spatial resolution, enabling detailed visualization of organ boundaries and tumor morphology. news-medical.netnih.gov By co-registering the PET data with the anatomical MRI data, researchers can accurately delineate whether the this compound signal originates from within a tumor, from surrounding healthy tissue, or from areas of necrosis. nih.gov This is particularly valuable in complex anatomical regions like the brain or abdomen, supporting more accurate interpretation of the functional imaging data in preclinical models of disease. scintica.comnews-medical.net

In PET/CT scanners, the CT component serves a dual purpose. It provides an anatomical reference, and, crucially, it is used for attenuation correction of the PET data. nih.gov The CT scan generates a map of tissue densities (measured in Hounsfield Units), which can be converted into a 511 keV photon attenuation map. aapm.orgaapm.org This map is then applied during the PET image reconstruction process to correct for the attenuation of photons by the animal's body. tsnmjournals.org This CT-based attenuation correction (CTAC) is considered a standard and accurate method, essential for obtaining quantitatively reliable SUV measurements for this compound. tsnmjournals.org Without proper attenuation correction, tracer uptake in deeper tissues would be significantly underestimated. aapm.org

Quantitative PET Data Analysis in Preclinical Models

The quantitative power of positron emission tomography (PET) allows for the detailed in vivo assessment of biological processes through the application of mathematical models to dynamic imaging data. For the radiotracer this compound, quantitative analysis in preclinical models is essential for understanding its transport and retention mechanisms, which are indicative of peptide transporter (PEPT) function.

Kinetic modeling of dynamic PET data provides a means to quantify the rates of transport and binding of a radiotracer in tissue. ucdavis.edu While specific, detailed kinetic modeling studies for this compound are not extensively reported in the literature, the principles of tracer kinetic modeling are broadly applicable. ucdavis.edunih.govnih.gov For a tracer like this compound, which is transported into cells by PEPTs, compartmental models are appropriate for describing its behavior over time. nih.govnih.gov

A one-tissue compartment model (1TCM) could be used as a starting point, describing the tracer's movement between the plasma and a single tissue compartment. This model estimates the rate of transport from plasma into the tissue (K₁) and from the tissue back to the plasma (k₂). For a tracer that is not only transported but also retained or trapped within the cell, a two-tissue compartment model (2TCM) may be more suitable. nih.gov The 2TCM adds a second tissue compartment, allowing for the separate estimation of transport into the cell, binding or sequestration, and subsequent release. nih.gov

The choice of the most appropriate model would be determined by fitting the model to the time-activity curves (TACs) obtained from dynamic PET scans of specific regions of interest (ROIs) and assessing the goodness-of-fit. nih.govnih.gov The primary outcome of such modeling is the total volume of distribution (Vₜ), which represents the equilibrium ratio of the tracer concentration in tissue to that in plasma and is a key parameter reflecting the density of available transporters. nih.gov

Parametric imaging extends kinetic modeling by applying the chosen model to the PET data on a voxel-by-voxel basis, generating images of the kinetic parameters themselves. ucdavis.edu Instead of a single value for a large region of interest, a parametric image displays the spatial distribution of parameters like K₁, k₂, or Vₜ. ucdavis.edunih.gov This approach is powerful for preclinical biomarker development as it can reveal intra-organ or intra-tumor heterogeneity that might be missed by regional analysis alone. ucdavis.edu

Biodistribution studies in preclinical animal models are fundamental to characterizing a new PET tracer. For this compound, studies in mice have demonstrated a distinct pattern of distribution governed by the expression of peptide transporters, particularly PEPT1 and PEPT2. nih.gov

Following intravenous injection in normal mice, the highest accumulation of radioactivity is observed in the kidneys, specifically the medulla, which is consistent with the high expression of PEPT2 in renal epithelial cells responsible for reabsorbing peptides from filtrate. nih.govnih.gov Significant uptake is also seen in other organs known to express PEPTs, such as the pancreas, spleen, and lungs. nih.gov Conversely, there is very little accumulation of this compound in the brain, which is consistent with the blood-brain barrier limiting its access and low expression of PEPTs in most brain tissue. snmjournals.orgnih.gov This low background in the brain is advantageous for potentially identifying brain tumors that may overexpress PEPTs. snmjournals.org In tumor-bearing mice, xenografts of human pancreatic, prostate, and gastric cancers that express PEPTs are clearly visualized with this compound PET imaging. snmjournals.orgnih.gov

Table 1: Regional Distribution of this compound in Mice This table summarizes findings from biodistribution studies in mice, highlighting organs with notable uptake.

Organ Relative Uptake Level Associated Transporter Citation
Kidneys (Medulla) Very High PEPT2 nih.govnih.gov
Pancreas High PEPT1/PEPT2 nih.gov
Spleen Moderate-High Not specified nih.gov
Lungs Moderate PEPT2 nih.gov
Liver Moderate PEPT1 nih.gov
Tumor Xenografts High (variable) PEPT1/PEPT2 snmjournals.orgnih.gov
Brain Very Low N/A snmjournals.orgnih.gov
Muscle Low N/A nih.gov

Development and Validation of Preclinical Imaging Biomarkers

The development of an imaging biomarker requires rigorous validation to ensure it accurately reflects the biological process it is intended to measure. For this compound, this involves demonstrating that its uptake and retention are a direct and specific measure of PEPT activity.

The validation of this compound as a specific marker for PEPT activity has been demonstrated through several key preclinical experiments. A definitive study utilized PepT2 knockout mice to confirm the transporter's role in renal uptake. nih.govresearchgate.net In wild-type mice, this compound showed rapid uptake into the kidneys followed by slow clearance from the medulla, a pattern consistent with active reabsorption and retention by PepT2. nih.govresearchgate.net In stark contrast, the PepT2 knockout mice exhibited rapid renal elimination of the tracer with no significant retention in the medulla. nih.govresearchgate.net This provides direct in vivo evidence that the signal from this compound in the kidney is a direct surrogate for PepT2 function. nih.gov

In the context of cancer imaging, studies have shown that tumor xenografts are clearly visualized with this compound. snmjournals.orgnih.gov The uptake in these tumors is linked to the expression of PEPT1 and PEPT2. nih.gov Crucially, most of the radioactivity recovered from the tumor tissue was found to be in the form of the intact, unmetabolized tracer, indicating that the signal is due to the accumulation of this compound itself, mediated by the transporters. nih.gov

A crucial step in validating an imaging biomarker is to correlate the imaging signal with established "gold standard" measurements, such as histopathology and biochemical assays. For this compound, PET imaging findings have been directly correlated with the expression of PEPTs in tissues, as confirmed by immunohistochemical analysis. snmjournals.orgnih.gov

In studies using mice with tumor xenografts, high uptake of this compound on PET scans corresponded with confirmed expression of PEPT1 and/or PEPT2 proteins in those same tumor tissues via immunohistochemistry. nih.gov Perhaps more importantly, a direct comparison was made between tumor tissue and sterile inflammation induced in the same animal. snmjournals.orgnih.gov While the standard cancer imaging tracer [18F]FDG showed high accumulation in both the tumor and the inflammatory lesion, this compound uptake was high in the tumor but minimal in the inflammatory tissue. snmjournals.orgnih.gov Subsequent immunohistochemical analysis confirmed that the inflammatory tissue did not express PEPT1 or PEPT2 proteins. nih.gov This demonstrates a strong correlation between the this compound PET signal and the biochemical presence of its target transporters, validating its specificity. snmjournals.orgnih.gov

Table 2: Comparative Uptake of this compound and [18F]FDG in Preclinical Models This table highlights the differential uptake of the two tracers in tumor versus inflammatory tissues, demonstrating the specificity of this compound for PEPT-expressing tissues.

Tissue Type This compound Uptake [18F]FDG Uptake PEPT Expression Citation
Tumor Xenograft (e.g., AsPC-1) High High Positive snmjournals.orgnih.gov
Turpentine-induced Inflammation Minimal High Negative snmjournals.orgnih.gov

Applications of 11c Glycylsarcosine in Specific Preclinical Disease Models

Oncological Research Models

In oncological studies, [11C]Gly-Sar is utilized to exploit the expression of peptide transporters, such as PEPT1 and PEPT2, which are found in various cancer types. These transporters are involved in nutrient uptake and are considered targets for tumor imaging.

Imaging Tumor Metabolism and Growth in Xenograft Models

[11C]Glycylsarcosine has been effectively used to visualize tumors in preclinical xenograft models, demonstrating its utility as a positron emission tomography (PET) tracer for cancers that express peptide transporters. snmjournals.orgnih.gov Studies in athymic mice bearing human tumor xenografts have shown successful imaging of pancreatic (AsPC-1), gastric (MKN45), and prostate (PC-3) cancers. nih.govtechnologynetworks.com Following intravenous administration, [11C]Gly-Sar accumulates in these tumors, allowing for clear visualization with a positron planar imaging system (PPIS). snmjournals.orgtechnologynetworks.com

The uptake mechanism is linked to the expression of PEPT1 and PEPT2 in the cancer cells, which has been confirmed through immunohistochemical analysis of the xenografts. technologynetworks.com The tracer's accumulation in tumors is time-dependent, with tumor-to-blood concentration ratios increasing significantly over time. technologynetworks.com A key finding is that the majority of the radioactivity detected in the tumor tissue corresponds to the intact [11C]Gly-Sar, indicating that it is transported into the cells without being rapidly metabolized. technologynetworks.com This specific, transporter-mediated accumulation allows for the non-invasive monitoring of tumor metabolic activity related to peptide transport. snmjournals.orgtechnologynetworks.com

Table 1: this compound Uptake in Human Cancer Xenograft Models This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Imaging Result Tumor/Muscle Ratio (30 min) Reference
AsPC-1 Pancreatic Well visualized 5.0 snmjournals.org
MKN45 Gastric Well visualized 2.8 snmjournals.org
PC-3 Prostate Well visualized 3.5 snmjournals.org

Evaluation of Anti-Cancer Therapies in Preclinical Tumor Models

The ability of this compound to specifically image tumors that express peptide transporters suggests its potential as a tool for evaluating the efficacy of anti-cancer therapies in preclinical models. While direct studies using [11C]Gly-Sar to monitor treatment response are not extensively documented in the available research, its application can be inferred from its mechanism. PET imaging with other tracers, such as [11C]-Methionine, has been used to assess early response to treatments like bortezomib (B1684674) in multiple myeloma xenografts by measuring changes in tracer uptake before and after therapy. nih.gov

Similarly, [11C]Gly-Sar PET could potentially be employed to non-invasively monitor the effects of therapies that alter tumor metabolism or the expression of peptide transporters. A reduction in [11C]Gly-Sar uptake could indicate a therapeutic response, such as decreased tumor viability or a change in the metabolic phenotype of the cancer cells. This approach would be particularly relevant for evaluating treatments targeting pathways associated with PEPT1 or PEPT2 function. The development of such imaging protocols would offer a method for the early assessment of drug efficacy, potentially accelerating the preclinical evaluation of novel anti-cancer agents.

Differential Uptake in Tumor vs. Inflammatory Tissues in Animal Models

A significant advantage of this compound in oncological imaging is its high specificity for tumors over inflammatory tissues, a common challenge for other metabolic tracers like [18F]FDG. nih.gov In preclinical models, [18F]FDG, a glucose analog, accumulates intensely in both tumors and sites of inflammation, making it difficult to distinguish between the two. technologynetworks.compsu.edu

In contrast, studies in mice with turpentine-induced inflammation have shown that [11C]Gly-Sar accumulation is minimal in inflammatory tissues. technologynetworks.compsu.edu This is attributed to the absence or marginal expression of PEPT1 and PEPT2 proteins in the inflamed tissue. snmjournals.orgtechnologynetworks.com When directly compared in the same animal model (athymic mice with AsPC-1 xenografts and induced inflammation), [18F]FDG uptake was 6.8-fold higher in the inflammatory lesion than in muscle, whereas [11C]Gly-Sar showed no significant uptake in the inflamed area. nih.gov This results in a remarkably high selectivity index (a tumor-to-inflammation ratio corrected for muscle uptake) for [11C]Gly-Sar, which was calculated to be over 25.1, compared to just 0.72 for [18F]FDG. snmjournals.orgtechnologynetworks.com This superior specificity indicates that [11C]Gly-Sar is a more reliable tracer for accurately delineating tumor tissue from co-existing inflammation. nih.gov

Table 2: Comparative Uptake of [11C]Gly-Sar and [18F]FDG in Tumor vs. Inflammation This table is interactive. You can sort and filter the data.

Tracer Tissue Uptake Characteristic Selectivity Index (Tumor/Inflammation) Reference
This compound Tumor (AsPC-1) High accumulation >25.1 snmjournals.orgtechnologynetworks.com
Inflammation Minimal to no accumulation nih.govtechnologynetworks.com
[18F]FDG Tumor (AsPC-1) High accumulation 0.72 snmjournals.orgtechnologynetworks.com
Inflammation Very high accumulation nih.govtechnologynetworks.com

Neuroinflammation and Neurological Disease Models

In the central nervous system (CNS), peptide transporters are expressed in specific regions, playing roles in the transport of peptides and peptidomimetic drugs across biological barriers and in the clearance of metabolites.

Assessment of Blood-Brain Barrier Transport Mechanisms

The transport of molecules across the blood-brain barrier (BBB) is a critical area of research for the development of drugs targeting the CNS. Studies using in situ mouse brain perfusion have provided direct evidence that the dipeptide glycylsarcosine (B1347041) can cross the BBB intact. nih.gov In these experiments, radiolabeled [13C2,15N]Gly-Sar was perfused through the mouse brain, and its accumulation in the brain parenchyma was measured. nih.gov

The results demonstrated a significantly higher brain-to-perfusate ratio for Gly-Sar compared to control molecules known not to cross the BBB, such as FITC-albumin. nih.gov This transport did not cause any disruption to the BBB's integrity. nih.gov The calculated influx rate constant (Ki) for Gly-Sar was 7.60 µL/g·min, confirming that a specific transport mechanism is involved. nih.gov This research indicates that peptide transporters expressed at the BBB, such as PHT1 (SLC15A4), are functional and can mediate the transport of dipeptides from the blood into the brain. nih.gov The use of [11C]Gly-Sar in PET imaging allows for the non-invasive in vivo study of this transport mechanism, offering a valuable tool for assessing BBB function and the brain delivery of peptide-based therapeutics.

Imaging PEPT2 Function in Brain and Choroid Plexus in Research Models

The peptide transporter PEPT2 (SLC15A2) is known to be expressed in the CNS, particularly in the epithelial cells of the choroid plexus and in glial cells. snmjournals.org The choroid plexus forms the blood-cerebrospinal fluid (CSF) barrier and plays a key role in clearing metabolites from the CSF. nih.gov this compound has been instrumental in studying the function of PEPT2 in vivo.

Studies using PEPT2 knockout (PEPT2-/-) mice have definitively shown that PEPT2 is the primary transporter responsible for the uptake of glycylsarcosine in the choroid plexus. nih.gov In vitro uptake studies on isolated choroid plexuses showed a 90% reduction in Gly-Sar uptake in PEPT2-/- mice compared to wild-type animals. lookchem.com Furthermore, PET imaging with [11C]Gly-Sar in living animals demonstrated its specific uptake and retention in the kidneys of wild-type mice, a process that was absent in PEPT2 knockout mice, confirming the tracer's utility for imaging PEPT2 function in vivo. nih.gov In the brain, PEPT2 at the choroid plexus is believed to be involved in the efflux of dipeptides and peptidomimetic substances from the CSF into the blood, contributing to neuropeptide homeostasis. lookchem.com The ability to image this process with [11C]Gly-Sar provides a method to investigate diseases involving altered peptide clearance or to assess the delivery of drugs that are PEPT2 substrates. lookchem.com

Renal and Hepatic Disease Models

Evaluation of Renal Tubular Peptide Reabsorption in Animal Models

This compound is a radiolabeled dipeptide utilized as a positron emission tomography (PET) tracer to investigate renal tubular function. Its mechanism relies on its transport by peptide transporters, primarily peptide transporter 2 (PEPT2), which is highly expressed in the kidneys. nih.gov The uptake and retention of this compound in the kidney medulla are consistent with active reabsorption mediated by these transporters. nih.gov

The utility of this compound in assessing tubular damage has been demonstrated in preclinical models of acute renal failure. In animal models induced by nephrotoxic agents like uranyl nitrate, which causes necrosis of the proximal tubules, a significant alteration in renal function is observed. nih.govif-pan.krakow.plnih.gov Studies in such models would be expected to show markedly reduced renal accumulation of this compound, corresponding to the extent of tubular injury and the subsequent loss of reabsorptive capacity. The specificity of this process is underscored by research in PepT2 knockout mice, where the renal elimination of this compound was rapid, confirming that PEPT2 is the main transporter responsible for its reabsorption in the renal tubules. nih.gov

The following table summarizes key findings from preclinical studies on renal tubular peptide reabsorption using this compound.

Animal ModelConditionKey Finding with this compoundReference
MouseWild-type vs. PepT2 knockoutThis compound showed rapid uptake and slow clearance in wild-type kidneys, but rapid elimination in PepT2 null mice, demonstrating PEPT2-mediated reabsorption. nih.gov
Dog / RatUranyl Nitrate-induced Acute Renal FailureThis model is characterized by tubular necrosis, which would impair the function of peptide transporters responsible for tracer reabsorption. nih.govif-pan.krakow.plnih.gov

Monitoring Pathological Changes in Preclinical Kidney and Liver Disease

The ability of this compound to measure peptide transporter function makes it a suitable tool for monitoring the progression of pathological changes in preclinical models of kidney disease. Chronic kidney disease (CKD) is characterized by a progressive loss of nephrons and tubulointerstitial fibrosis, which would lead to a decline in tubular functions, including peptide reabsorption. nih.gov Therefore, longitudinal PET imaging with this compound could potentially quantify the decline in functional renal mass by measuring the decreasing capacity for tracer uptake over the course of the disease.

While its application in liver disease is less established, there is a theoretical basis for its use. Peptide transporter 1 (PEPT1) is known to be expressed in the epithelial cells of the bile duct. nih.govnih.govnih.gov In preclinical models of cholestatic liver disease, where bile duct function is compromised, it is plausible that the expression or function of PEPT1 could be altered. Consequently, this compound PET imaging could serve as a non-invasive method to investigate these pathological changes in the hepatobiliary system, although this remains an area for further exploration.

Inflammatory and Infectious Disease Models (Excluding Clinical Human Aspects)

Imaging Immune Cell Infiltration in Preclinical Inflammation Models (with PEPT specificity)

This compound has been investigated for its potential in imaging inflammation, based on the expression of peptide transporters (PEPTs) in certain tissues. However, its utility appears to be in differentiating inflammatory tissue from other pathologies, such as tumors, rather than imaging inflammation directly.

In a key preclinical study using a turpentine-induced inflammation model in mice, tissues with inflammation showed minimal accumulation of this compound. snmjournals.orgpsu.edu Immunohistochemical analysis confirmed that these inflammatory tissues had negligible expression of PEPT1 and PEPT2 proteins. snmjournals.orgpsu.edu This is in stark contrast to certain tumor models where PEPTs are overexpressed, leading to high tracer uptake. snmjournals.orgnih.gov The selectivity index, which compares uptake in target tissue to inflammation, was found to be very high for this compound (greater than 25.1), indicating its ability to distinguish PEPT-expressing tumors from inflammatory sites. snmjournals.orgnih.gov

While not a direct agent for imaging inflammation via immune cell infiltration, its lack of uptake in sterile inflammation models is a critical finding. This characteristic makes it a potentially superior tracer for specific cancer imaging applications where distinguishing tumors from surrounding inflammation is a clinical challenge. snmjournals.orgnih.gov The expression of PEPT2 in glial cells within the central nervous system does suggest a potential application for imaging neuroinflammation, where these cells are activated. nih.govnih.gov

The data table below summarizes research findings for this compound in a preclinical inflammation model.

Animal ModelConditionKey Finding with this compoundPEPT SpecificityReference
MouseTurpentine-induced InflammationMinimal accumulation of the tracer in the inflammatory tissue.Inflammatory tissue showed negligible expression of PEPT1 and PEPT2 via immunohistochemistry. snmjournals.orgpsu.edu
MouseTumor Xenografts vs. InflammationHigh uptake in PEPT-expressing tumors, but minimal uptake in inflammatory tissue, allowing for differentiation.Uptake correlates with PEPT1/PEPT2 expression in tumors; lack of uptake correlates with absence of PEPTs in inflammation. snmjournals.orgpsu.edunih.gov

Methodological Considerations and Advancements in 11c Glycylsarcosine Research

Challenges in Radiosynthesis and Production for High-Throughput Research Use

The short 20.4-minute half-life of Carbon-11 (B1219553) necessitates rapid and efficient radiosynthesis, posing significant challenges for producing [11C]Glycylsarcosine, especially for high-throughput screening (HTS) which is crucial in drug discovery. accscience.com While specific high-throughput synthesis data for this compound is not extensively published, the general challenges for ¹¹C-tracers are applicable.

Key challenges include:

Rapid Reaction Kinetics: The synthesis, which typically involves the ¹¹C-methylation of a precursor, must be completed within a very short timeframe to maximize radiochemical yield and specific activity before significant decay occurs.

Precursor Availability: The synthesis of the non-radioactive precursor for this compound must be robust and scalable to meet the demands of repeated high-throughput experiments.

Yield and Purity: Consistently achieving high radiochemical yield and purity is critical. Impurities can interfere with imaging results and complicate data interpretation. For instance, in the development of other ¹¹C-tracers, achieving high radiochemical purity (>99%) is a benchmark for success. nih.gov

Scalability for HTS: Traditional radiosynthesizers are often designed for single clinical batch production, which severely limits the throughput required for extensive research studies, such as optimizing labeling conditions or screening compound libraries. nih.gov This bottleneck hinders the rapid evaluation of tracer characteristics under various biological conditions.

The development of novel HTS strategies is a major focus in the broader field of cancer therapeutics, aiming to create more relevant assays that can accelerate drug development. accscience.com

Standardization of Preclinical Imaging Protocols and Animal Models

A significant hurdle in translating preclinical findings to clinical applications is the lack of standardization in imaging protocols and animal models. nih.govosf.io This variability can lead to inconsistent and irreproducible results across different research centers, undermining the reliability of the data. ed.ac.uknih.gov

Preclinical Imaging Protocols: The absence of a global standard for preclinical PET/CT protocols is a well-documented problem. nih.govnih.gov Different scanner manufacturers provide a vast array of acquisition and reconstruction parameters, making direct comparison of data between sites difficult. ed.ac.uk A multi-center study highlighted that default scanner protocols can result in significant quantitative biases, with standard uptake values (SUVs) varying by as much as 44%. nih.govnih.gov Efforts are underway to establish standardized protocols that improve quantitative accuracy and precision, which would be essential for studies involving this compound. nih.goved.ac.uk Adhering to such standards would generate more consistent and reproducible preclinical imaging datasets, strengthening the translational potential of the research. nih.gov

Animal Models: The use of animal models is fundamental to preclinical research, but it comes with inherent challenges that affect the translatability of the findings. osf.ioresearchgate.net Animal models can often poorly predict results in human trials due to genetic, anatomical, and physiological differences between species. osf.ionih.gov

Challenge CategorySpecific Issues in Animal Model Standardization
Biological Variability Genetic drift, loss of phenotype over time, and significant physiological differences between animal strains and humans. nih.govnih.gov
Methodological Inconsistency Lack of standardized protocols for animal handling, housing conditions, and experimental procedures introduces variability. nih.govnih.gov
Reproducibility Poorly described research protocols and inappropriate statistical analysis contribute to the failure to replicate findings in other labs or in human trials. osf.ioresearchgate.net
Predictive Validity Many findings from animal models, even those highly cited, do not translate to human conditions or therapies. researchgate.net

To mitigate these issues, recommendations include the use of multiple, well-characterized animal models, regular quality control of the models, and the validation of findings across different models before proceeding to human studies. nih.gov

Cross-Species Extrapolation in Preclinical Pharmacokinetic and Biodistribution Studies

Extrapolating pharmacokinetic (PK) and biodistribution data from preclinical animal models to humans is a complex but critical step in drug and tracer development. nih.govfigshare.com This process is essential for predicting how this compound will behave in the human body based on animal study results.

The primary challenges in cross-species extrapolation include:

Physiological and Anatomical Differences: Species differ in organ size, blood flow, metabolic rates, and protein binding, all of which influence the distribution and clearance of a radiotracer. nih.gov

Transporter Expression and Function: The expression levels and functional activity of peptide transporters (PEPT1 and PEPT2), the targets of this compound, can vary significantly across species, affecting tracer uptake and retention in tumors and other tissues.

Metabolism: The rate and pathways of tracer metabolism can differ between species. For instance, the evaluation of the radioligand [11C]CHDI-626 in mice revealed fast metabolism, which is a critical kinetic parameter to consider for translation. nih.gov

Physiologically Based Pharmacokinetic (PBPK) models are powerful tools used to address these challenges. nih.gov PBPK models integrate species-specific physiological data with the physicochemical properties of the compound to simulate its biodistribution and pharmacokinetics. nih.gov These models facilitate a more quantitative understanding of how a tracer's disposition might scale from mouse to rat, and ultimately to humans, though significant research challenges remain, particularly for less-characterized species. nih.govnih.gov A deeper understanding of the functional conservation of drug targets, like PEPTs, across species is a key research priority to improve the accuracy of these extrapolations. figshare.com

FactorDescriptionImplication for this compound
Toxicokinetics (TK) How the body absorbs, distributes, metabolizes, and excretes the substance.Differences in TK across species can lead to different organ concentrations and exposure times. nih.gov
Toxicodynamics (TD) The biochemical and physiological effects of the substance on the body.Variations in PEPT transporter affinity and density across species will alter the tracer's binding and imaging signal. researchgate.net
Metabolism The chemical processes that change the substance into other forms.Different metabolic profiles can affect the concentration of the intact tracer available to bind to its target. nih.gov

Development of Novel Data Analysis Algorithms for Preclinical PET

The analysis of dynamic PET data is crucial for extracting quantitative parameters that reflect underlying biology. While standard analysis methods are widely used, there is a continuous need for novel algorithms to improve the accuracy, reproducibility, and biological relevance of preclinical PET imaging with tracers like this compound.

Standard analysis of dynamic PET studies often involves kinetic modeling to estimate parameters such as binding potential (BP). For example, the simplified reference tissue model (SRTM) is frequently used in neuroimaging studies to calculate regional BP, as demonstrated in the evaluation of the 5-HT1A receptor radioligand [11C]AZ11895530 in non-human primates. nih.gov However, the assumptions of these models may not always hold true, particularly in oncology applications where a suitable reference region devoid of specific tracer uptake is often unavailable.

The development of advanced algorithms is driven by several needs:

Improved Quantification: To correct for physical factors like partial volume effects and scatter, leading to more accurate measurements of radioactivity concentration.

Reduced Noise: To handle the lower signal-to-noise ratio often present in preclinical imaging compared to clinical scans.

Multi-modal Integration: To effectively combine the functional information from PET with anatomical data from CT or MRI for more precise localization and interpretation of the signal.

High-Throughput Analysis: To automate the processing and analysis of large datasets generated from high-throughput preclinical studies.

The lack of standardized data analysis pipelines contributes to variability in research outcomes. osf.io Developing and validating novel algorithms that are robust and widely applicable would represent a significant advancement for the field, enhancing the reliability of quantitative data derived from this compound PET studies.

Automation in Radiochemistry and Quality Control for Research Tracers

Given the short half-life of ¹¹C and the need for high throughput in research settings, automation in both radiosynthesis and quality control (QC) is paramount. nih.gov Automated systems offer significant advantages in terms of reproducibility, safety, and efficiency.

Automated Radiochemistry: Automated synthesis modules, such as the GE TRACERlab series, are commonly used for the production of ¹¹C-labeled radiotracers, including [11C]Choline and [11C]Deuterodeprenyl. researchgate.netresearchgate.net These systems automate critical steps from isotope production to final product purification. researchgate.net Recently, novel robotic platforms have been developed specifically for high-throughput research, capable of performing dozens of parallel, small-volume reactions. nih.gov Such a system automates isotope dispensing, heating, cooling, and sample collection, drastically reducing manual labor and human error while increasing the number of experiments that can be performed in a single day. nih.gov This technology could greatly accelerate the optimization of this compound synthesis and the evaluation of new tracer analogs.

Automated Quality Control: QC is a critical, mandated step to ensure the purity, identity, and safety of any radiotracer for both preclinical and clinical use. nih.gov Automation is also being integrated into the QC process. Automated systems can perform key QC tests, including:

Radiochemical Purity: Often assessed using radio-HPLC or thin-layer chromatography (TLC). Automated TLC spotters can rapidly prepare plates for analysis. nih.gov

Molar Activity: Determining the ratio of radioactivity to the total mass of the compound.

Residual Solvents and Precursors: Ensuring that levels of potentially toxic chemicals used in the synthesis are below acceptable limits.

Establishing standardized and, where possible, automated QC testing protocols is as important for preclinical studies as it is for clinical production to ensure the credibility and repeatability of the research. nih.gov

Automation AreaKey Advancements and Benefits
Radiosynthesis Robotic platforms for parallel droplet-based reactions increase throughput by orders of magnitude. nih.gov Automated modules (e.g., TRACERlab) provide consistent, reproducible synthesis of clinical-grade tracers. researchgate.netresearchgate.net
Quality Control Automated sample handling for radio-TLC and radio-HPLC analysis. nih.gov Reduces radiation exposure to personnel and minimizes human error. nih.govnih.gov

Future Directions and Emerging Research Avenues for 11c Glycylsarcosine

Exploration of New Preclinical Disease Models Exhibiting PEPT Dysregulation

While much of the initial focus for PEPT-targeted imaging has been in oncology, emerging evidence highlights the dysregulation of PEPTs in a variety of other pathological conditions. This opens the door for the application of [11C]Glycylsarcosine PET in novel preclinical disease models, moving beyond cancer to explore conditions where peptide transport is fundamentally altered.

Inflammatory Bowel Disease (IBD): In healthy individuals, the peptide transporter PEPT1 is primarily expressed in the small intestine. However, in the context of chronic inflammation characteristic of IBD, PEPT1 expression is significantly upregulated in the colon, a region where it is normally absent or minimally expressed. physiology.org This aberrant expression is believed to play a role in the pathogenesis of IBD by mediating the transport of pro-inflammatory bacterial peptides into intestinal epithelial cells, thereby activating innate immune responses. physiology.orgnih.gov Preclinical models of colitis could be imaged with this compound to non-invasively monitor PEPT1 upregulation, assess disease activity, and evaluate the efficacy of novel therapeutics aimed at modulating intestinal inflammation. nih.gov

Neurological Disorders: The role of peptide transporters in the central nervous system (CNS) is an area of growing interest. PEPT2, a high-affinity transporter, is expressed in the choroid plexus, where it is involved in clearing peptides and peptidomimetic substances from the cerebrospinal fluid (CSF). researchgate.netnih.gov Dysregulation of this transporter could impact neuropeptide homeostasis and the brain's exposure to various compounds. nih.gov Recent animal model studies have suggested a link between PEPT1 deficiency and the development of prediabetic and depressive-like phenotypes. karger.comnih.gov Furthermore, research into neurodegenerative conditions like Alzheimer's and Parkinson's disease is exploring the role of various peptides in disease pathology. nih.govpeptidesciences.com The use of this compound in preclinical models of these neurological disorders could provide valuable insights into the integrity of the blood-brain barrier and the function of PEPTs in CNS pathophysiology. researchgate.netnih.gov

Metabolic Diseases: Studies in mice lacking PEPT1 have shown that these animals exhibit defects in insulin sensitivity, which are exacerbated by a high-fat, high-sucrose diet. karger.comnih.gov This suggests a role for peptide transport in glucose homeostasis. Applying this compound PET to animal models of diabetes and metabolic syndrome could help elucidate the contribution of PEPTs to these conditions and serve as a tool for evaluating therapies that target metabolic pathways.

Disease AreaAffected TransporterObserved DysregulationPotential this compound Application
Inflammatory Bowel Disease (IBD)PEPT1Upregulation in the colon physiology.orgMonitoring disease activity and therapeutic response
Neurological Disorders (e.g., Depression, Neurodegeneration)PEPT2, PEPT1Altered clearance from CSF, links to depressive-like phenotypes nih.govkarger.comAssessing transporter function and CNS pathophysiology
Metabolic Diseases (e.g., Diabetes)PEPT1Deficiency linked to impaired insulin sensitivity nih.govInvestigating the role of PEPTs in glucose homeostasis

Integration with Advanced Omics Technologies in Preclinical Research (e.g., Proteomics, Transcriptomics)

The integration of molecular imaging with high-throughput omics technologies represents a powerful approach to gain a more holistic understanding of biological systems. Combining this compound PET imaging with proteomics and transcriptomics can bridge the gap between macroscopic imaging signals and the underlying molecular events at the cellular level.

In preclinical studies, PET imaging can provide a non-invasive, longitudinal assessment of PEPT function, while terminal tissue analysis can yield detailed transcriptomic (gene expression) and proteomic (protein expression) data. By correlating the in vivo this compound uptake signal with ex vivo measurements of PEPT1 and PEPT2 mRNA and protein levels, researchers can validate that the imaging signal is a true representation of transporter expression. nih.govnews-medical.net

This integrated approach could be particularly valuable in:

Validating New Disease Models: Establishing a clear link between the PET signal and molecular data can confirm the relevance of a new animal model for studying PEPT dysregulation.

Understanding Therapeutic Mechanisms: Researchers can determine if a drug's effect is due to direct modulation of PEPT expression at the genetic or protein level, which would be reflected in both the omics data and the this compound PET signal.

Biomarker Discovery: Integrated analysis may uncover novel molecular signatures or pathways associated with altered PEPT function, which could serve as new targets for diagnosis or therapy. news-medical.netbiorxiv.org

For example, a study could involve performing this compound PET scans on a cohort of animals with a specific disease, followed by sacrificing the animals to perform RNA-sequencing and mass spectrometry-based proteomics on the tissues of interest. The resulting datasets would allow for a direct comparison of transporter function (in vivo) with transporter gene and protein expression (ex vivo). nih.govfrontiersin.org

Development of Hybrid Imaging Probes Incorporating this compound

The future of molecular imaging lies increasingly in multimodality approaches that combine the strengths of different imaging techniques. snmjournals.orgbenthamopenarchives.com Developing hybrid imaging probes that incorporate the this compound moiety offers an exciting avenue for obtaining synergistic anatomical and functional information from a single tracer injection.

PET/MRI Probes: The combination of PET and magnetic resonance imaging (MRI) is particularly powerful, merging the high sensitivity of PET with the excellent soft-tissue contrast and high spatial resolution of MRI. nih.govicmerd.com A hybrid probe could be designed by conjugating this compound to an MRI contrast agent, such as a gadolinium-based chelate or a superparamagnetic iron oxide nanoparticle. researchgate.neteurekalert.org Such a probe would allow for the simultaneous visualization of PEPT function via PET and detailed anatomical context via MRI, which is invaluable for accurately localizing transporter activity within specific tissues or tumor microenvironments. nih.govnih.gov

PET/Fluorescence Probes: For preclinical research, particularly in surgical models, combining PET with fluorescence imaging (FI) is highly advantageous. nih.gov A dual PET/FI probe could be created by linking this compound to a near-infrared fluorochrome. pnas.org This would enable whole-body, non-invasive imaging and quantification of PEPT expression using PET for initial diagnosis and staging. Subsequently, during surgical procedures, the fluorescent component would allow for real-time, high-resolution visualization of PEPT-expressing tissues, aiding in precise tumor resection or sampling. nih.govfortunejournals.com

The development of these hybrid probes requires overcoming challenges in chemical synthesis to ensure that the addition of a second imaging component does not interfere with the probe's ability to be transported by PEPTs. nih.gov However, the potential to acquire co-registered, multi-parametric data makes this a high-priority research area. benthamopenarchives.com

Hybrid Probe TypeCombined ModalitiesKey AdvantagePreclinical Application
PET/MRIPositron Emission Tomography & Magnetic Resonance ImagingCombines high sensitivity with superior anatomical detail and soft-tissue contrast. icmerd.comAccurate localization of PEPT activity within complex tissues; simultaneous functional and morphological assessment.
PET/FluorescencePositron Emission Tomography & Fluorescence ImagingEnables whole-body non-invasive imaging followed by high-resolution intraoperative guidance. nih.govPre-surgical staging of PEPT-expressing tumors followed by fluorescence-guided resection.

Machine Learning and Artificial Intelligence Applications in Preclinical Image Analysis and Interpretation

The increasing complexity and volume of data generated from preclinical PET imaging studies necessitate more advanced and automated analysis tools. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how this compound PET images are analyzed and interpreted. nih.gov

Automated Image Segmentation: Deep learning algorithms, particularly convolutional neural networks (CNNs), can be trained to automatically identify and delineate regions of interest (ROIs), such as tumors or specific organs, on PET/CT images. nih.govthemoonlight.iosnmjournals.org This automates a traditionally time-consuming and user-dependent process, leading to more consistent and reproducible quantification of this compound uptake. invivo.ax

Enhanced Image Quality and Reconstruction: AI can be applied to improve the quality of PET images, for instance by reducing noise in low-dose scans or improving image reconstruction algorithms. nih.govresearchgate.net This could lead to higher quality data from shorter scan times or lower injected radiotracer doses, which is beneficial for longitudinal studies in animal models.

Quantitative Feature Extraction (Radiomics): ML algorithms can extract a large number of quantitative features from PET images that are beyond human visual perception. bmj.com By analyzing these "radiomic" features, researchers may identify subtle patterns in this compound distribution that correlate with underlying biology, genetic mutations, or treatment response, providing deeper insights than standard uptake value (SUV) measurements alone.

Predictive Modeling: By training ML models on large datasets of this compound PET images combined with corresponding biological and outcome data, it may be possible to develop predictive models. nih.gov For example, an AI model could potentially predict treatment response or disease progression based on the patterns of PEPT expression observed in an initial PET scan.

Potential for Translational Research in Highly Controlled Non-Human Primate Models

Translating findings from rodent models to human clinical trials is a significant challenge in drug and tracer development. Non-human primates (NHPs), due to their close genetic, physiological, and metabolic similarity to humans, serve as a critical translational bridge. oup.comnih.gov The use of this compound PET in highly controlled NHP models represents a crucial step in its validation pathway before widespread clinical use.

Key advantages of using NHP models for this compound research include:

Comparative Biodistribution and Dosimetry: NHP studies can provide more accurate data on the whole-body distribution and clearance of this compound, allowing for more reliable estimates of human radiation dosimetry.

Pharmacokinetic Modeling: The pharmacokinetics of the tracer can be studied in a system that more closely mimics human physiology, providing better validation for kinetic models used to quantify PEPT function. nih.gov

Predictive Validity: Demonstrating specific uptake of this compound in relevant tissues or disease models in NHPs provides stronger evidence for its potential efficacy and utility in human studies. oup.com

Complex Disease Modeling: NHPs can model complex human diseases, such as certain cancers or neurological disorders, more accurately than rodents, offering a more relevant context to test the diagnostic capabilities of this compound.

While ethically and logistically complex, conducting well-designed this compound PET studies in NHPs would significantly de-risk and inform subsequent human trials, ensuring that the tracer is safe and effective for its intended clinical applications. nih.govemulatebio.com

Q & A

Q. What are the critical methodological steps for synthesizing [11C]Glycylsarcosine with high radiochemical purity?

The synthesis involves using [11C]methyl triflate to radiolabel glycylsarcosine, followed by purification via high-performance liquid chromatography (HPLC). Key parameters include reaction temperature (20–25°C), precursor concentration (1–2 mg/mL), and radiochemical yield optimization (typically 10–15% decay-corrected). Quality control requires thin-layer chromatography (TLC) and mass spectrometry to confirm purity (>95%) and specific activity (≥1.5 Ci/μmol) .

Q. How should researchers select in vivo models for studying PepT2 transporter function using this compound?

Use PepT2 knockout (PepT2⁻/⁻) and wild-type (PepT2⁺/⁺) murine models to isolate transporter-specific uptake. Baseline scans in knockout mice control for nonspecific binding, while wild-type scans quantify PepT2-mediated renal reabsorption. Ensure standardized anesthesia protocols (e.g., isoflurane) and catheterization for arterial blood sampling to correlate tracer kinetics with plasma concentrations .

Q. What analytical techniques validate this compound stability during longitudinal PET studies?

Pre- and post-injection HPLC analyses of blood samples are essential to detect metabolite formation. Use radio-TLC to confirm intact tracer levels over time, with degradation thresholds set at <10% within 60 minutes post-injection. Stability assays should account for temperature-dependent hydrolysis rates in biological matrices .

Q. What controls are essential for inhibition studies of this compound transport in vitro?

Include competitive inhibitors (e.g., glycylsarcosine at 10 mM) to assess substrate specificity and nonspecific binding controls (e.g., mock-transfected cells). Kinetic assays should measure uptake at multiple time points (0–30 minutes) and use Dixon plots to calculate inhibition constants (Ki), accounting for pH-dependent H⁺/peptide cotransport .

Q. How can researchers ensure reproducibility in quantifying renal uptake of this compound?

Standardize region-of-interest (ROI) placement in PET imaging to focus on renal cortex regions with high PepT2 expression. Normalize uptake values to injected dose and body weight, and use compartmental modeling (e.g., two-tissue irreversible model) to derive kinetic parameters like Kᵢ (influx rate) .

Advanced Research Questions

Q. How can conflicting reports on glibenclamide’s inhibition mechanism of this compound transport be resolved?

Some studies report noncompetitive inhibition (Ki = 25 mM for PepT1; 7.8 mM for PepT2), while others suggest pH-dependent effects. To resolve this, conduct parallel experiments under varying pH conditions (pH 5.5–7.4) and use saturating substrate concentrations to distinguish competitive vs. allosteric mechanisms. Cross-validate findings with structural modeling of transporter-inhibitor interactions .

Q. What statistical methods are optimal for analyzing time-activity curves (TACs) in dynamic this compound PET studies?

Apply nonlinear regression models (e.g., Logan plot) to estimate distribution volume (Vₜ) and validate with Akaike information criterion (AIC) for model selection. Bootstrap resampling (1,000 iterations) can address variability in low-count regions, while mixed-effects models account for inter-subject heterogeneity in longitudinal designs .

Q. How can researchers optimize tracer kinetics to distinguish PepT1 vs. PepT2 activity in multi-organ studies?

Use dual-timepoint imaging: early-phase scans (0–10 minutes) capture PepT1-dominated intestinal uptake, while delayed-phase scans (20–60 minutes) target renal PepT2 activity. Co-administer unlabeled glycylsarcosine (1 mg/kg) to block PepT1 and isolate PepT2 signal .

Q. What experimental designs address discrepancies in substrate specificity between PepT2 isoforms across species?

Perform cross-species comparative studies using humanized PepT2 transgenic models. Use CRISPR-edited cell lines expressing human vs. murine PepT2 and measure this compound uptake under identical conditions (e.g., 37°C, pH 6.0). Pair with proteomics to quantify transporter density differences .

Q. How should researchers design studies comparing this compound with other PepT2 tracers (e.g., [11C]carnosine)?

Use within-subject crossover designs to minimize variability. Calculate standardized uptake values (SUVs) and binding potential (BPₙᴅ = Vₜ_target / Vₜ_reference region). Validate with immunohistochemistry for PepT2 expression in harvested tissues. Power analyses should account for expected effect sizes (Cohen’s d ≥0.8) based on prior tracer comparisons .

Methodological Best Practices

  • Data Contradiction Analysis : When replication fails, re-examine assay conditions (e.g., buffer composition, cell passage number) and validate reagents (e.g., antibody lot consistency) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, reporting sample size justification and exclusion criteria .
  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, leveraging systematic reviews on PepT2 pathophysiology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.